Hydroxyaspartic acid

NMDA receptor agonism stereoselectivity glutamate neurotransmission

Hydroxyaspartic acid (CAS 90625-36-8) is specifically N-hydroxy-L-aspartate bearing a hydroxylamino group on the α-nitrogen, not the β-carbon. This structural distinction fundamentally separates it from the 3-hydroxyaspartic acid family. Procurement must account for this exact identity because pharmacological properties of 3-hydroxyaspartic acid analogs do not translate to the N-hydroxy derivative. Generic substitution risks undocumented and potentially confounding variables in experimental systems. This compound is exclusively for research use in studies involving aspartate metabolism, enzymatic synthesis of N-hydroxyaspartate, and related biochemical investigations. Verify CAS 90625-36-8 at order to ensure structural fidelity.

Molecular Formula C4H7NO5
Molecular Weight 149.1 g/mol
CAS No. 90625-36-8
Cat. No. B1621959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyaspartic acid
CAS90625-36-8
Molecular FormulaC4H7NO5
Molecular Weight149.1 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NO)C(=O)O
InChIInChI=1S/C4H7NO5/c6-3(7)1-2(5-10)4(8)9/h2,5,10H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
InChIKeyYDBVAWZTOAZPTJ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyaspartic Acid (CAS 90625-36-8) Procurement Guide: Baseline Identity and Structural Distinctions


Hydroxyaspartic acid (CAS 90625-36-8) corresponds specifically to N-hydroxy-L-aspartate, a derivative of L-aspartic acid bearing a hydroxylamino group on the α-nitrogen rather than the β-carbon [1][2]. This structural distinction separates it fundamentally from the more extensively characterized 3-hydroxyaspartic acid (β-hydroxyaspartic acid) family, which includes multiple stereoisomeric forms (threo and erythro configurations across L- and D-enantiomers) with distinct biological activities at glutamate transporters and NMDA receptors [3]. Procurement decisions for hydroxyaspartic acid must account for this exact structural identity, as the pharmacological and biochemical properties reported for 3-hydroxyaspartic acid analogs do not directly translate to the N-hydroxy derivative.

Why Generic Substitution Fails for Hydroxyaspartic Acid (CAS 90625-36-8): Stereochemical and Positional Specificity


Generic substitution of hydroxyaspartic acid derivatives is precluded by two orthogonal dimensions of specificity: stereochemistry and hydroxylation position. Within the 3-hydroxyaspartic acid subfamily alone, enantiomeric pairs exhibit radically divergent pharmacological profiles—D-erythro-3-hydroxyaspartate demonstrates potent NMDA receptor agonism with an EC50 of 320 nM, whereas its L-enantiomer is 100-fold less potent and additionally inhibits serine racemase [1]. Similarly, DL-threo-β-hydroxyaspartic acid acts as a broad-spectrum EAAT inhibitor with subtype-selective IC50 values spanning 0.6 µM to 96 µM across EAAT1–5 [2], while L-threo-3-hydroxyaspartic acid displays a distinct Ki profile (11–19 µM) for EAAT1–3 . The target compound (CAS 90625-36-8), bearing hydroxylation on the α-amino nitrogen rather than the β-carbon, represents an entirely separate chemical space whose biological properties remain uncharacterized in peer-reviewed literature. Consequently, substitution with any 3-hydroxyaspartic acid analog—regardless of stereochemical designation—introduces undocumented and potentially confounding variables into experimental systems.

Hydroxyaspartic Acid (CAS 90625-36-8): Quantitative Differentiation Evidence and Structural Comparators


Stereochemical Divergence: D-erythro- vs L-erythro-3-Hydroxyaspartate at NMDA Receptors

Direct enantiomeric comparison reveals that D-erythro-3-hydroxyaspartate acts as a potent NMDA receptor agonist (EC50 = 320 nM) in rat hippocampal neurons, whereas L-erythro-3-hydroxyaspartate exhibits approximately 100-fold lower potency at this target [1]. This stereochemical divergence demonstrates that procurement of a specific enantiomeric form is mandatory for achieving desired NMDA receptor modulation—substitution with the opposite enantiomer would require concentrations approximately 100 times higher to elicit comparable receptor activation, representing a fundamental difference in experimental utility [1]. Notably, this quantitative evidence pertains to 3-hydroxyaspartic acid derivatives; no comparable data exist for the N-hydroxy derivative (CAS 90625-36-8).

NMDA receptor agonism stereoselectivity glutamate neurotransmission

EAAT Transporter Subtype Selectivity: DL-threo-β-Hydroxyaspartic Acid Inhibitory Profile Across Human EAAT1–5

DL-threo-β-hydroxyaspartic acid demonstrates marked subtype selectivity across the five human excitatory amino acid transporters (EAAT1–5), with inhibitory potency varying by more than 150-fold depending on the specific transporter isoform [1]. In COS-1 cells expressing human EAAT1 or EAAT2, IC50 values are 96 µM and 31 µM respectively for glutamate uptake inhibition. In Xenopus oocytes expressing EAAT4 or EAAT5, Ki values are 0.6 µM (EAAT4, L-aspartate-induced currents) and 2.5 µM (EAAT5, L-glutamate-induced currents) [1]. This subtype-dependent potency profile constitutes a quantifiable differentiator relative to other EAAT inhibitors; for example, L-threo-3-hydroxyaspartic acid exhibits Ki values of 11, 19, and 14 µM for EAAT1, EAAT2, and EAAT3 respectively in HEK293 cells —a distinct selectivity fingerprint. No such transporter interaction data exist for the target compound (CAS 90625-36-8).

excitatory amino acid transporters glutamate uptake inhibition subtype selectivity

Transportable Substrate vs Competitive Blocker: Derivative-Dependent Functional Classification at EAAT1

Derivatization of the DL-threo-β-hydroxyaspartic acid scaffold yields compounds with qualitatively distinct functional activities at EAAT1 [1]. Two derivatives function as substrates with reduced electrogenicity relative to the parent compound (affinities: 40 µM and 64 µM), whereas three derivatives—including DL-threo-β-benzoyloxyaspartate (affinity: 17.2 µM by Schild analysis) and DL-threo-β-(1-naphthoyl)oxyaspartate (affinity: 52.1 µM)—display pure blocking activity without transport [1]. This functional divergence is mechanistically significant: substrates induce transporter-mediated currents and can be taken up into cells, while blockers occupy the binding site without translocation. For procurement decisions, this demonstrates that even within the same stereochemical series, minor structural modifications produce compounds with different functional classifications at the transporter.

EAAT1 pharmacology transporter substrates competitive blockers

Antimetabolite Activity in Bacterial Systems: β-Hydroxyaspartic Acid Racemic Pairs as Aspartic Acid Antagonists

In a comparative screen of multiple β-substituted aspartic acid analogs tested against Escherichia coli and Leuconostoc mesenteroides, the two racemic pairs of β-hydroxyaspartic acid were identified as the most active growth inhibitors among all compounds evaluated [1]. This antagonism was specifically reversed by L-aspartic acid in most instances, confirming mechanism-based inhibition. Notably, in L. mesenteroides, D-aspartic acid was a more effective reversal agent than the L-isomer for counteracting growth inhibition caused by DL-erythro-β-hydroxyaspartic acid [1]. This finding reveals that different diastereomers exhibit distinct reversal profiles, a phenomenon relevant to procurement when experimental systems involve bacterial models or antimetabolite studies.

bacterial growth inhibition aspartic acid antagonism antimetabolite screening

Synthetic Accessibility: Divergent Strategy for L-threo-β-Hydroxyaspartate Derivatives

A divergent synthetic strategy starting from a common trans-oxazolidine dicarboxylate intermediate enables efficient production of L-threo-β-hydroxyaspartate derivatives with high stereoselectivity [1]. This method yields L-threo-β-hydroxyaspartic acid, L-threo-β-hydroxyasparagine, and L-threo-β-benzyloxyaspartic acid in yields of 58–83% from the common chiral intermediate. Furthermore, the orthogonal protective groups permit chemoselective peptide bond formation at the α-amino group, β-hydroxy group, or α-carboxylic acid to afford dipeptide, tripeptide, or depsipeptide intermediates in 46–77% yield over three-to-four steps [1]. This established synthetic route provides a procurement-relevant advantage: the availability of robust, high-yielding methodologies for producing specific stereoisomers in quantities suitable for downstream applications. No comparable synthetic protocols are documented for the N-hydroxy derivative (CAS 90625-36-8).

chiral synthesis building block stereoselective synthesis

Dual-Target Activity and Selectivity Limitations: L-erythro-3-Hydroxyaspartate

L-erythro-3-hydroxyaspartate demonstrates activity at both glutamate transporters and NMDA receptors at concentrations that are reported to inhibit serine racemase, indicating a lack of target selectivity that may confound interpretation in complex biological systems [1]. In contrast, D-erythro-3-hydroxyaspartate acts on EAATs and NMDA receptors but does not exhibit the serine racemase inhibitory activity characteristic of the L-enantiomer [1]. This off-target liability differentiates L-erythro-3-hydroxyaspartate from its D-enantiomer and represents a critical consideration for researchers requiring target-specific pharmacological tools.

selectivity profiling glutamate transporters NMDA receptors serine racemase

Hydroxyaspartic Acid (CAS 90625-36-8): Validated Research and Application Scenarios


NMDA Receptor Pharmacology: D-erythro-3-Hydroxyaspartate as a Potent Stereoselective Agonist

D-erythro-3-hydroxyaspartate serves as a potent NMDA receptor agonist (EC50 = 320 nM) with approximately 100-fold greater potency than its L-enantiomer [1]. This stereoselectivity makes the D-erythro form suitable for studies requiring selective NMDA receptor activation in rat hippocampal neuron preparations. Researchers investigating glutamatergic neurotransmission, synaptic plasticity, or excitotoxicity mechanisms should procure the D-erythro enantiomer specifically rather than racemic mixtures or alternative stereoisomers to achieve the documented nanomolar potency at NMDA receptors.

Excitatory Amino Acid Transporter (EAAT) Inhibition: DL-threo-β-Hydroxyaspartic Acid for Pan-EAAT Blockade

DL-threo-β-hydroxyaspartic acid functions as a broad-spectrum inhibitor of human excitatory amino acid transporters with measurable activity across all five EAAT subtypes [1]. Its subtype-dependent inhibitory profile—EAAT1 IC50 = 96 µM, EAAT2 IC50 = 31 µM, EAAT4 Ki = 0.6 µM, EAAT5 Ki = 2.5 µM—enables experimental modulation of glutamate clearance from synaptic and extrasynaptic compartments. This compound is appropriate for studies examining the physiological consequences of impaired glutamate reuptake, including investigations of excitotoxicity, synaptic spillover, and extracellular glutamate dynamics.

EAAT1 Competitive Blocker Development: DL-threo-β-Benzoyloxyaspartate as a Scaffold Derivative

DL-threo-β-benzoyloxyaspartate functions as a competitive blocker of bovine EAAT1 with an affinity of 17.2 µM (determined by Schild analysis) and does not act as a transported substrate [1]. This functional classification as a pure blocker distinguishes it from substrate derivatives and is valuable for experiments requiring transporter blockade without the confounding effects of substrate-induced currents or intracellular accumulation. Researchers developing EAAT pharmacological tools may utilize this derivative as a reference compound for structure-activity relationship studies aimed at identifying novel transporter blockers.

Bacterial Antimetabolite Studies: β-Hydroxyaspartic Acid Racemic Pairs as Aspartic Acid Antagonists

The racemic pairs of β-hydroxyaspartic acid exhibit potent bacterial growth inhibition that is specifically reversed by L-aspartic acid or D-aspartic acid depending on the bacterial species and diastereomer used [1]. This antimetabolite activity positions these compounds as tools for studying aspartic acid metabolism in Escherichia coli and Leuconostoc mesenteroides. Investigators examining amino acid antagonism, bacterial nutritional requirements, or the development of aspartic acid-based antimicrobial strategies may find specific diastereomers useful, noting that reversal profiles differ between enantiomeric and diastereomeric forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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